1-Chloro-2-fluoro-3-nitrobenzene
Overview
Description
1-Chloro-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H3ClFNO2 . It has an average mass of 175.545 Da and a monoisotopic mass of 174.983627 Da . It is used as an intermediate in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name.Physical and Chemical Properties Analysis
This compound is a liquid with a density of 1.338 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.532 (lit.) . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Electron Attachment and Dissociation Studies : The molecule, along with other nitrobenzene derivatives, has been studied for electron attachment to π* molecular orbitals and dissociative electron attachment, providing insights into its electron transfer properties and negative ion formation (Asfandiarov et al., 2007).
Reduction of Nitroaromatics with Microwave Irradiation : Research indicates its potential for reduction under microwave irradiation, a process relevant in organic synthesis and the production of anilines (Spencer et al., 2008).
Synthesis of Aniline Derivatives : Studies have focused on the synthesis of 3-Chloro-4-fluoroaniline from 1-Chloro-2-fluoro-3-nitrobenzene, a process significant in creating intermediates for pharmaceuticals and agrochemicals (Wen-xia, 2014).
Kinetics of Nucleophilic Aromatic Substitution : The kinetics of its nucleophilic aromatic substitution reactions have been analyzed, providing valuable information for chemical synthesis processes (Crampton et al., 2007).
Isotopic Abundance Studies : Research on the biofield energy treatment of 1-Chloro-3-nitrobenzene, a related compound, shows potential implications in changing isotopic abundance ratios, which could affect physical, chemical, and thermal properties (Trivedi et al., 2016).
Synthesis of Quinoxaline Derivatives : It has been used as a starting material for synthesizing NMDA receptor antagonists, indicating its role in medicinal chemistry (Xun & Qing-ping, 2004).
Preparation in Phase-Transfer Catalysis : Its preparation has been explored using phase-transfer catalysis, a technique valuable in industrial chemical processes (Hui-ping, 2005).
Aromatic Fluorination : The compound has been involved in studies for aromatic fluorination, essential in the synthesis of various organic compounds (Effenberger & Streicher, 1991).
Reduction by Zero-Valent Iron Metal : Its reduction by iron metal under anaerobic conditions has been studied, relevant in environmental remediation (Agrawal & Tratnyek, 1996).
Synthesis of Benzimidazole Derivatives : It serves as a starting material in the copper-catalyzed synthesis of 2-arylbenzimidazoles, important in pharmaceuticals (Sayahi et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHXNSORRGCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175287 | |
Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-49-2, 70572-60-0 | |
Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2106-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2106-49-2 | |
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Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chlorofluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ58RN24KX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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